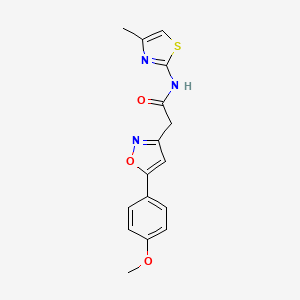
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. It is a synthetic compound that is commonly referred to as MIAT or MIAT-1. MIAT-1 has been shown to have various biological effects that make it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships in Medicinal Chemistry
Research on related thiazole and thiadiazole derivatives, including compounds with a 4-methoxyphenyl group, has been conducted to explore their potential as selective human adenosine A3 receptor antagonists. These studies have highlighted the significance of specific substitutions on the aminothiazole and aminothiadiazole templates for increasing binding affinity and selectivity towards human adenosine A3 receptors. The exploration of these structure-activity relationships has contributed to the development of potent antagonists, providing insights into the binding mechanisms of adenosine receptors (Jung et al., 2004).
Synthesis and Evaluation of Anticancer Agents
Studies on 5-methyl-4-phenyl thiazole derivatives, including the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have been conducted to investigate their anticancer activity. These compounds were evaluated against various cancer cell lines, revealing some derivatives with high selectivity and potential anticancer properties (Evren et al., 2019).
Enzyme Inhibitory Activities
Research has also focused on the synthesis of compounds for evaluating their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These studies have facilitated the understanding of the molecular interactions and inhibition mechanisms of these enzymes, contributing to the development of potential therapeutic agents (Virk et al., 2018).
Development of β3-Adrenergic Receptor Agonists
Research on N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety has been conducted to identify potent and selective β3-adrenergic receptor agonists. These compounds have shown promising results in treating obesity and type 2 diabetes by demonstrating significant hypoglycemic activity in rodent models (Maruyama et al., 2012).
Antimicrobial Activity
The synthesis and characterization of novel thiazole derivatives incorporating pyrazole moiety have been explored for their antimicrobial activities. These compounds have shown significant anti-bacterial and anti-fungal activities against a range of pathogenic strains, highlighting their potential as antimicrobial agents (Saravanan et al., 2010).
Eigenschaften
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-9-23-16(17-10)18-15(20)8-12-7-14(22-19-12)11-3-5-13(21-2)6-4-11/h3-7,9H,8H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKVSUMRKOOTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde](/img/structure/B2746925.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2746928.png)
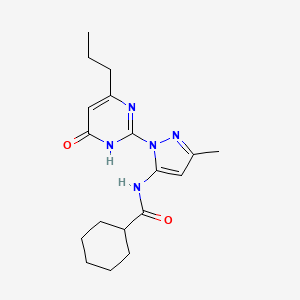
![2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2746930.png)
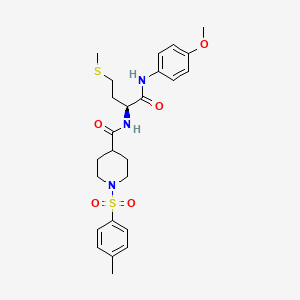
![2-(furan-2-yl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2746933.png)
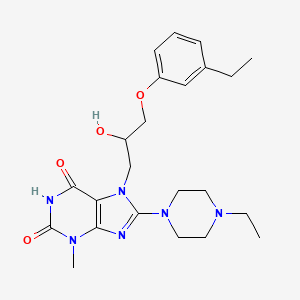
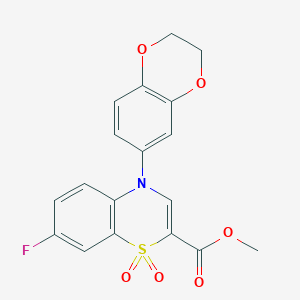
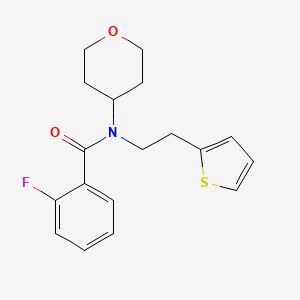
![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/no-structure.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2746942.png)
![3-(3-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2746943.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2746944.png)
![Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate](/img/structure/B2746945.png)